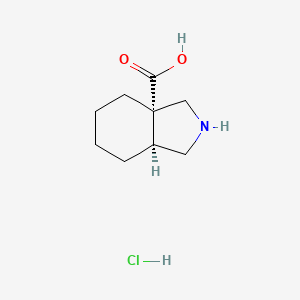

(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride

Description

This bicyclic compound features a fused six- and five-membered saturated ring system with a carboxylic acid group at the 3a position and a hydrochloride salt. Its stereochemistry, denoted by the (3As,7aS) configuration, is critical for molecular interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSNTRBIQICRRO-PRCZDLBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CNC[C@H]2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride typically involves the hydrogenation of isoindole derivatives. One common method includes the catalytic hydrogenation of isoindole-3a-carboxylic acid in the presence of a palladium catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow hydrogenation processes. These methods are preferred due to their efficiency and scalability. The use of fixed-bed reactors with palladium or platinum catalysts allows for the continuous production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, ketones, and alcohols, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: It serves as an intermediate in the synthesis of drugs used to treat various conditions, such as hypertension and cardiovascular diseases.

Mechanism of Action

The mechanism of action of (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, when used as an intermediate in drug synthesis, it may act by inhibiting enzymes such as angiotensin-converting enzyme (ACE), thereby regulating blood pressure . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Structural Variations

(3aR,7aS)-Octahydro-1H-Isoindole Hydrochloride (CAS 161829-92-1)

- Structure : Shares the same bicyclic framework but differs in stereochemistry (3aR vs. 3aS).

- Applications : Used in pharmacological research due to its unique stereochemical profile, which may alter receptor binding compared to the target compound .

- Key Difference : The R configuration at the 3a position could lead to distinct biological activity.

(2R,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride

- Structure : Positional isomer with the carboxylic acid at the 2-position instead of 3a.

- Applications : TargetMol lists it as a research compound for life sciences, suggesting differences in target specificity compared to the 3a-substituted analog .

- Key Difference : Substitution position influences molecular polarity and interaction sites.

(2S,3aS,7aS)-Perhydroindole-2-Carboxylic Acid

- Structure : Core component of Perindopril (ACE inhibitor), with a 2-carboxylic acid group and ethoxy-oxopentan-yl substituents.

- Applications : Clinically used for hypertension; highlights how substituent additions (e.g., acyl groups) modulate pharmacological activity .

- Key Difference : Extended side chains enable ACE inhibition, absent in the target compound.

Functional Group and Ring Saturation Comparisons

(3As,7aR)-2,3,3a,4,7,7a-Hexahydro-1H-Isoindole Hydrochloride

- Structure: Partially unsaturated (hexahydro vs.

- Applications: Limited data, but reduced saturation may affect solubility and metabolic stability .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9)

- Structure: Monocyclic indole derivative with chloro and methyl substituents.

- Applications : Used in R&D lacks the bicyclic framework and hydrochloride salt, leading to lower solubility .

(4aR,10aS)-5,6-Dihydroxy-7-Isopropylphenanthrene-4a-Carboxylic Acid

- Structure : Larger tricyclic phenanthrene system with hydroxyl and isopropyl groups.

- Applications : Higher molecular weight (332.43 g/mol) and complex substituents suggest distinct physicochemical properties, such as lipophilicity .

Aeruginosin DA495A Analogs (Choi-l-DAA Derivatives)

- Structure : (2S,3aS,6S,7aS)-Choi-l-DAA features additional Choi groups and a tetrasubstituted ring system.

Comparative Data Table

Key Research Findings

- Stereochemistry Impact : The (3As,7aS) configuration in the target compound may confer unique binding affinities compared to R-configured analogs .

- Solubility Advantage: Hydrochloride salts enhance bioavailability, critical for in vivo studies compared to non-salt forms (e.g., 7-chloro-3-methylindole derivative) .

- Synthetic Flexibility : The absence of complex side chains (vs. Perindopril) allows for modular derivatization at the 3a position .

Biological Activity

(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects based on available literature and studies.

Chemical Structure and Properties

- IUPAC Name : (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid

- Molecular Formula : C9H15NO2·HCl

- Molecular Weight : 201.69 g/mol

The compound features a bicyclic structure that includes an isoindole moiety. The presence of carboxylic acid and amine functional groups suggests potential for various biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of octahydroisoindole compounds exhibit antimicrobial activity. A study by Zhang et al. demonstrated that certain isoindole derivatives could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Studies have suggested that octahydroisoindoles may possess neuroprotective properties. For instance, research conducted by Liu et al. highlighted that these compounds could mitigate oxidative stress in neuronal cells and reduce apoptosis induced by neurotoxic agents . This suggests a potential application in neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid has also been studied for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This activity indicates a potential therapeutic role in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several isoindole derivatives against common pathogens. The results indicated that (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid showed significant inhibition zones against S. aureus and E. coli when tested using the agar diffusion method.

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| Control | 0 | 0 |

| Test Compound | 15 | 12 |

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study involving SH-SY5Y neuronal cells exposed to hydrogen peroxide (H₂O₂), treatment with (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid resulted in a significant reduction in cell death compared to untreated controls. The compound demonstrated an ability to maintain mitochondrial integrity and reduce reactive oxygen species (ROS) levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.